H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH
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Overview
Description
The compound H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH is a peptide composed of a sequence of amino acids. This peptide sequence includes arginine, cysteine, tryptophan, glycine, and tyrosine. Peptides like this one are often studied for their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: Final removal of the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can produce large quantities of peptides with high purity and efficiency. The process is scalable and can be adapted for the production of various peptide sequences.
Chemical Reactions Analysis
Types of Reactions
The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH can undergo several types of chemical reactions:
Oxidation: The cysteine residues can form disulfide bonds through oxidation.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, often using specific reagents to target particular side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or air oxidation.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various reagents depending on the target residue, such as iodoacetamide for cysteine modification.
Major Products Formed
Disulfide bonds: Formed between cysteine residues.
Modified peptides: Resulting from substitution reactions on specific amino acid side chains.
Scientific Research Applications
Chemistry
Peptide synthesis: Used as a model compound for studying peptide synthesis techniques and optimizing reaction conditions.
Biology
Protein-protein interactions: Studied for its role in mimicking natural protein interactions.
Cell signaling: Investigated for its potential to modulate cell signaling pathways.
Medicine
Therapeutic peptides: Explored for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.
Drug delivery: Used in research on peptide-based drug delivery systems.
Industry
Biotechnology: Applied in the development of biotechnological products, including biosensors and diagnostic tools.
Mechanism of Action
The peptide H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH exerts its effects through interactions with specific molecular targets. These interactions can include binding to receptors or enzymes, leading to modulation of signaling pathways. The presence of multiple arginine and tryptophan residues suggests potential interactions with negatively charged molecules or hydrophobic regions in proteins.
Comparison with Similar Compounds
Similar Compounds
H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH: A shorter version of the peptide with similar properties.
H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-OH: Another variant with a slightly different sequence.
Uniqueness
The unique sequence of H-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-Arg-Arg-Arg-Cys-Trp-Trp-Gly-Tyr-Tyr-Tyr-OH provides specific structural and functional properties that distinguish it from other peptides. The presence of multiple arginine and tryptophan residues may enhance its binding affinity and specificity for certain molecular targets.
Properties
Molecular Formula |
C144H184N42O27S2 |
---|---|
Molecular Weight |
2999.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C144H184N42O27S2/c145-97(19-9-53-158-139(146)147)121(195)172-102(24-10-54-159-140(148)149)124(198)174-105(27-13-57-162-143(154)155)127(201)185-117(75-214)136(210)182-114(67-85-71-166-100-22-7-3-17-95(85)100)134(208)180-112(65-83-69-164-98-20-5-1-15-93(83)98)122(196)168-73-119(193)170-107(59-77-29-41-87(187)42-30-77)129(203)177-110(62-80-35-47-90(190)48-36-80)132(206)179-109(61-79-33-45-89(189)46-34-79)131(205)176-104(26-12-56-161-142(152)153)126(200)173-103(25-11-55-160-141(150)151)125(199)175-106(28-14-58-163-144(156)157)128(202)186-118(76-215)137(211)183-115(68-86-72-167-101-23-8-4-18-96(86)101)135(209)181-113(66-84-70-165-99-21-6-2-16-94(84)99)123(197)169-74-120(194)171-108(60-78-31-43-88(188)44-32-78)130(204)178-111(63-81-37-49-91(191)50-38-81)133(207)184-116(138(212)213)64-82-39-51-92(192)52-40-82/h1-8,15-18,20-23,29-52,69-72,97,102-118,164-167,187-192,214-215H,9-14,19,24-28,53-68,73-76,145H2,(H,168,196)(H,169,197)(H,170,193)(H,171,194)(H,172,195)(H,173,200)(H,174,198)(H,175,199)(H,176,205)(H,177,203)(H,178,204)(H,179,206)(H,180,208)(H,181,209)(H,182,210)(H,183,211)(H,184,207)(H,185,201)(H,186,202)(H,212,213)(H4,146,147,158)(H4,148,149,159)(H4,150,151,160)(H4,152,153,161)(H4,154,155,162)(H4,156,157,163)/t97-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-/m0/s1 |
InChI Key |
JUMBSSVFFQMBCS-UARLQGAOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N[C@@H](CC6=CNC7=CC=CC=C76)C(=O)N[C@@H](CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CS)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)NC(CC6=CNC7=CC=CC=C76)C(=O)NC(CC8=CNC9=CC=CC=C98)C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CS)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N |
Origin of Product |
United States |
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